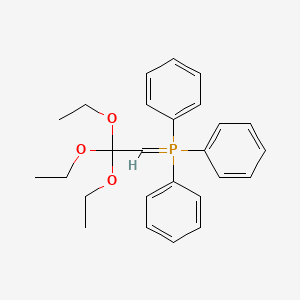![molecular formula C24H14Cl2N2O4S2 B14331477 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride CAS No. 103410-06-6](/img/structure/B14331477.png)
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthroline core substituted with chlorosulfonyl and benzenesulfonyl chloride groups. Its chemical properties make it a valuable reagent in organic synthesis and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the chlorosulfonation of phenanthroline derivatives followed by further functionalization with benzenesulfonyl chloride. The reaction conditions often require the use of chlorosulfonic acid and phosphorus oxychloride as reagents, with the reactions being carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases. The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function . This reactivity is harnessed in various applications, from organic synthesis to biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: This compound shares the chlorosulfonylphenyl group but differs in its overall structure and applications.
Benzenesulfonyl chloride: A simpler compound that is often used as a reagent in organic synthesis.
Uniqueness
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is unique due to its phenanthroline core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective modification of target molecules .
Propiedades
Número CAS |
103410-06-6 |
|---|---|
Fórmula molecular |
C24H14Cl2N2O4S2 |
Peso molecular |
529.4 g/mol |
Nombre IUPAC |
2-[7-(2-chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C24H14Cl2N2O4S2/c25-33(29,30)21-7-3-1-5-17(21)15-11-13-27-23-19(15)9-10-20-16(12-14-28-24(20)23)18-6-2-4-8-22(18)34(26,31)32/h1-14H |
Clave InChI |
ULUFQFSUQLGIOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
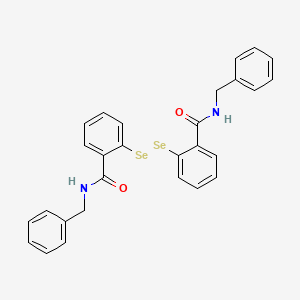
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
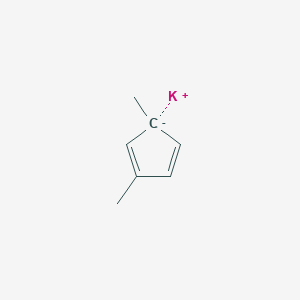

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
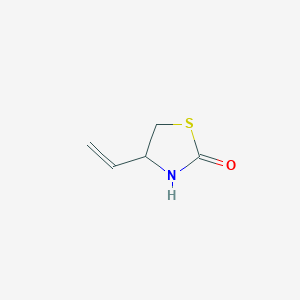
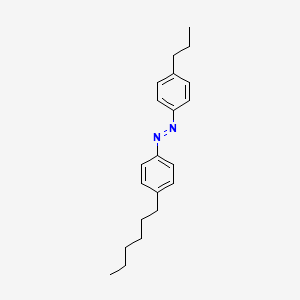
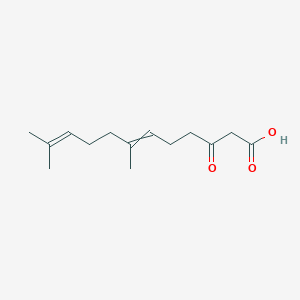
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

